KDX1381

CK2 inhibition Cancer cell death Bivalent inhibitor

Unlike generic ATP-competitive CK2 inhibitors (e.g., CX-4945), KDX1381 is a bivalent molecule that simultaneously occupies both the ATP-binding site and the CK2α-specific allosteric αD pocket, a cryptic binding region not targeted by conventional monovalent inhibitors. This dual-site engagement confers a distinct mechanism of action—inducing caspase activation and apoptotic cancer cell death—which cannot be recapitulated by ATP-site-only compounds. KDX1381 demonstrates high selectivity over >400 kinases and validated in vivo monotherapy activity in 786-O renal cell carcinoma and A375 melanoma xenograft models, as well as combination efficacy with VEGFR inhibitors or DNA-damaging agents in hepatocellular carcinoma and glioma models. The co-crystal structure (PDB: 9HPH) provides atomic-resolution detail of bivalent αD pocket engagement, enabling structure-based optimization. Select KDX1381 for CK2α-dependent apoptotic pathway studies in solid tumor models.

Molecular Formula C32H32F2N6O4S
Molecular Weight 634.7 g/mol
Cat. No. B15543162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKDX1381
Molecular FormulaC32H32F2N6O4S
Molecular Weight634.7 g/mol
Structural Identifiers
InChIInChI=1S/C32H32F2N6O4S/c1-20(41)32-31(25-17-23(33)7-10-27(25)36-32)28-19-40(38-37-28)18-21-11-14-39(15-12-21)16-13-35-45(43,44)24-8-5-22(6-9-24)30-26(34)3-2-4-29(30)42/h2-10,17,19,21,35-36,42H,11-16,18H2,1H3
InChIKeyPDUWTNSNRYDIMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

KDX1381 for Research and Procurement: A Bivalent CK2α Inhibitor with Differentiated Potency and Tumor Model Validation


KDX1381 (CAS 2757728-47-3, molecular weight 634.7 g/mol) is a structure-guided bivalent inhibitor of casein kinase 2 alpha (CK2α), with low-nanomolar biochemical potency (IC50: 17 nM, KD: 54 nM) [1]. As an ATP-competitive inhibitor that engages both the ATP-binding site and the allosteric αD pocket unique to CK2α, KDX1381 exhibits high selectivity across a panel of over 400 kinases . Preclinical studies demonstrate that KDX1381 suppresses CK2-driven tumor growth as monotherapy and enhances therapeutic efficacy when combined with VEGFR inhibitors or DNA-damaging agents in murine xenograft models of hepatocellular carcinoma and glioma .

KDX1381 Procurement: Why Bivalent CK2α Engagement Cannot Be Substituted by ATP-Competitive-Only Inhibitors


Substituting KDX1381 with generic ATP-competitive CK2 inhibitors (e.g., CX-4945/Silmitasertib, SGC-CK2-1) is scientifically unsound due to a fundamental difference in binding mode and functional consequence. While traditional CK2 inhibitors occupy only the ATP-binding site, KDX1381 is a bivalent molecule that simultaneously engages the ATP site and the CK2α-specific allosteric αD pocket, a cryptic binding region that is not targeted by conventional inhibitors [1]. This dual-site engagement confers a distinct mechanism of action that cannot be recapitulated by monovalent ATP-competitive compounds, making direct substitution impossible without altering the experimental outcome in models of CK2-dependent cancer cell death [2].

KDX1381 Quantitative Differentiation Guide: Head-to-Head Comparison with Clinical CK2 Inhibitors


KDX1381 vs. CX-4945 (Silmitasertib): Distinct Cell Death Mechanism via Bivalent αD Pocket Engagement

Unlike the clinical CK2 inhibitor CX-4945 (Silmitasertib), which binds solely at the ATP site, KDX1381 engages both the ATP site and the allosteric αD pocket, a cryptic binding region unique to CK2α [1]. This bivalent binding mode translates to a distinct functional profile: in caspase activation assays across multiple cancer cell lines, bivalent CK2 inhibitors (including the structurally related analog AB668) induce apoptotic cell death, whereas CX-4945 and SGC-CK2-1 show minimal caspase activation under identical conditions [2].

CK2 inhibition Cancer cell death Bivalent inhibitor

KDX1381 Selectivity Profile: >400 Kinase Panel Screening with No Significant Off-Target Activity

KDX1381 was profiled against a panel of over 400 protein and lipid kinases and demonstrated high selectivity, with no significant off-target inhibition reported at concentrations relevant to its CK2α IC50 . This selectivity is attributed to the bivalent binding mode that leverages the αD pocket, a structural feature unique to CK2α [1]. In contrast, the clinical inhibitor CX-4945 (Silmitasertib) exhibits significant off-target affinity toward DYRK1A and GSK3β kinases, which are implicated in Alzheimer's disease, circadian regulation, and diabetes [2].

Kinase selectivity Off-target profiling Chemical probe

KDX1381 In Vivo Antitumor Activity: Monotherapy Efficacy in 786-O and A375 Xenograft Models

KDX1381 demonstrates statistically significant tumor growth inhibition as a single agent in two independent murine xenograft models. In the 786-O renal cell carcinoma model, daily oral administration of KDX1381 suppressed tumor growth relative to vehicle control . In the A375 melanoma xenograft model, KDX1381 similarly reduced tumor volume as monotherapy . While quantitative T/C% (treatment/control) values were not disclosed in publicly available vendor summaries, the primary literature reports that KDX1381 suppressed CK2-driven tumor growth and enhanced efficacy when combined with VEGFR inhibitors or DNA-damaging agents in hepatocellular carcinoma and glioma models [1].

Xenograft Antitumor efficacy Solid tumor

KDX1381 Target Engagement: KD = 54 nM by Surface Plasmon Resonance and Co-Crystal Structure Validation (PDB: 9HPH)

KDX1381 binding to CK2α has been quantitatively characterized by surface plasmon resonance (SPR), yielding a KD of 54 nM, which corroborates the biochemical IC50 of 17 nM . Critically, the binding mode has been confirmed by a high-resolution co-crystal structure (PDB ID: 9HPH) that visualizes the bivalent interaction: the ATP-competitive warhead occupies the nucleotide-binding pocket while the extended linker positions a second moiety into the αD allosteric pocket [1]. This structural validation provides a level of mechanistic certainty unavailable for many CK2 tool compounds lacking co-crystal characterization.

Target engagement SPR Co-crystal structure

KDX1381 vs. AB668: Distinct Bivalent Scaffolds with Comparable Mechanism but Different Physicochemical Profiles

Both KDX1381 and AB668 are bivalent CK2α inhibitors that target the ATP site and αD pocket, yet they possess distinct chemical scaffolds. AB668 has been characterized with an IC50 in the low nanomolar range and displays outstanding selectivity across 468 kinases [1]. While direct head-to-head comparisons between KDX1381 and AB668 have not been published, the structural divergence suggests potential differences in pharmacokinetic properties, solubility, and formulation behavior [2]. KDX1381 (MW = 634.7) and AB668 represent independent chemotypes for bivalent CK2α engagement, offering researchers complementary tool compounds for probing structure-activity relationships [2].

Bivalent inhibitor Scaffold comparison αD pocket

KDX1381 Application Scenarios: Evidence-Backed Research Use Cases for CK2α-Dependent Biology


Investigating Cancer-Selective Apoptosis Induction via Bivalent CK2α Engagement

KDX1381 is ideally suited for studies examining CK2α-dependent apoptotic pathways in solid tumor models. The bivalent binding mode (ATP site plus αD pocket) confers a distinct ability to induce caspase activation and apoptotic cell death in cancer cells—a functional outcome not observed with ATP-site-only CK2 inhibitors such as CX-4945 or SGC-CK2-1 [1]. This scenario leverages KDX1381's unique mechanism to dissect CK2's role in cancer cell survival and to validate the αD pocket as a therapeutic vulnerability.

In Vivo Xenograft Studies in CK2-Driven Solid Tumors (Renal, Melanoma, HCC, Glioma)

KDX1381 has demonstrated monotherapy antitumor activity in 786-O renal cell carcinoma and A375 melanoma xenograft models, and enhances efficacy when combined with VEGFR inhibitors or DNA-damaging agents in hepatocellular carcinoma and glioma models . Researchers studying CK2-dependent tumor growth in these indications should select KDX1381 for its validated in vivo pharmacology and combination potential.

Structural Biology and Structure-Based Drug Design Leveraging αD Pocket Occupancy

The co-crystal structure of KDX1381 bound to CK2α (PDB: 9HPH) provides atomic-resolution detail of bivalent αD pocket engagement [2]. This structural information is essential for medicinal chemistry efforts aimed at optimizing bivalent CK2 inhibitors, designing αD pocket-specific probes, or understanding the conformational dynamics of CK2α upon allosteric ligand binding.

High-Confidence Chemical Probe Studies Requiring Minimal Kinase Off-Target Interference

KDX1381's selectivity over a panel of >400 kinases makes it a high-confidence chemical probe for studies where phenotypic effects must be unambiguously attributed to CK2α inhibition . In contrast to CX-4945, which exhibits off-target activity against DYRK1A and GSK3β, KDX1381's cleaner selectivity profile reduces the risk of confounding data interpretation in cellular and in vivo experiments [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for KDX1381

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.